Methyl 2-(aminomethyl)-2-ethylbutanoate hydrochloride
Overview
Description
Methyl 2-(aminomethyl)-2-ethylbutanoate hydrochloride is an organic compound that belongs to the class of esters and amines. It is characterized by the presence of an ester functional group and an amine group, making it a versatile compound in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminomethyl)-2-ethylbutanoate hydrochloride typically involves the esterification of 2-(aminomethyl)-2-ethylbutanoic acid with methanol in the presence of an acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Methanol
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes to ensure high yield and purity. The process includes:
Reactant Mixing: Continuous mixing of 2-(aminomethyl)-2-ethylbutanoic acid and methanol.
Catalysis: Use of strong acid catalysts to accelerate the esterification reaction.
Purification: Distillation and crystallization to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)-2-ethylbutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Methyl 2-(aminomethyl)-2-ethylbutanoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(aminomethyl)-2-ethylbutanoate hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The pathways involved include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Interaction: Interaction with cell surface receptors to modulate cellular responses.
Comparison with Similar Compounds
Similar Compounds
Aminomethyl propanol: An alkanolamine used as a buffer and precursor to other organic compounds.
2-Amino-2-methylpropanol: A similar compound with an amine and alcohol functional group.
Uniqueness
Methyl 2-(aminomethyl)-2-ethylbutanoate hydrochloride is unique due to its combination of ester and amine functional groups, which provide versatility in chemical reactions and applications. Its hydrochloride form enhances its solubility and stability, making it suitable for various industrial and research purposes.
Properties
IUPAC Name |
methyl 2-(aminomethyl)-2-ethylbutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-4-8(5-2,6-9)7(10)11-3;/h4-6,9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUNUUJNPRDFHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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